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Compound of Interest

Octahydropyrazino[2,1-c]
Compound Name:
[1,4]oxazine

Cat. No.: B183374

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of
the heterocyclic scaffold Octahydropyrazino[2,1-c][1][2]oxazine. This bicyclic system,
incorporating both a piperazine and an oxazine ring, is of interest in medicinal chemistry and
drug discovery due to its structural relationship to pharmacologically active compounds. The
protocols outlined below are based on established chemical principles for the formation of
related heterocyclic systems, offering a strategic approach for its laboratory-scale preparation.

Overview of Synthetic Strategy

The synthesis of octahydropyrazino[2,1-c][1][2]oxazine can be conceptually approached via an
intramolecular cyclization of a suitably functionalized piperazine precursor. A logical and
efficient strategy involves the cyclization of a 2-(piperazin-1-yl)ethanol derivative. This
approach leverages the nucleophilicity of the secondary amine within the piperazine ring to
displace a leaving group on the hydroxyethyl side chain, thereby forming the oxazine ring.

A proposed two-step synthetic pathway is presented:

o N-Alkylation of Piperazine: Introduction of a protected 2-hydroxyethyl group onto one of the
nitrogen atoms of piperazine. A common starting material for this step is 1-Boc-piperazine,
which allows for regioselective alkylation at the unprotected nitrogen.
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o Deprotection and Intramolecular Cyclization: Removal of the protecting group (e.g., Boc)
followed by an intramolecular nucleophilic substitution to form the bicyclic
octahydropyrazino[2,1-c][1][2]oxazine ring system.

Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-
hydroxyethyl)piperazine-1-carboxylate

This protocol describes the synthesis of the key intermediate required for the subsequent
cyclization step.

Materials:

1-Boc-piperazine

e 2-Bromoethanol

e Potassium carbonate (K2COs)

o Acetonitrile (CHsCN)

e Dichloromethane (DCM)

o Methanol (MeOH)

« Silica gel for column chromatography

Procedure:

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

Add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.

Heat the reaction mixture to 90°C and stir for 20 hours in a sealed vessel.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Upon completion, cool the reaction mixture to room temperature and filter off the solid
potassium carbonate.

e Wash the solid residue with acetonitrile.
» Concentrate the combined filtrate and washings under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel, using a gradient of
methanol in dichloromethane as the eluent, to afford tert-butyl 4-(2-hydroxyethyl)piperazine-
1-carboxylate.

Protocol 2: Synthesis of Octahydropyrazino[2,1-c][1]
[2]oxazine

This protocol details the deprotection of the intermediate and the subsequent intramolecular
cyclization to yield the target compound.

Materials:

o tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

» Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

e Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
o Acetonitrile (CHsCN)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

o Deprotection:
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o Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.
o Add trifluoroacetic acid (3.0 eq) dropwise at 0°C.

o Stir the reaction mixture at room temperature for 2 hours.

o Monitor the deprotection by TLC.

o Upon completion, remove the solvent and excess TFA under reduced pressure to yield the
crude 2-(piperazin-1-yl)ethanol as a TFA salt.

 Intramolecular Cyclization:
o Dissolve the crude 2-(piperazin-1-yl)ethanol TFA salt in acetonitrile.
o Cool the solution to 0°C.
o Carefully add sodium hydride (1.5 eq) or potassium tert-butoxide (3.0 eq) portion-wise.
o Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
o Monitor the cyclization by TLC or LC-MS.
o Upon completion, quench the reaction by carefully adding water.
o Extract the product with dichloromethane (3 x volume).

o Wash the combined organic layers with saturated aqueous sodium bicarbonate solution
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by a suitable method (e.qg., distillation or chromatography) to
obtain octahydropyrazino[2,1-c][1][2]oxazine.

Data Presentation
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Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its

Dihydrochloride Salt

Octahydropyrazino[2,1-c]

(S)-Octahydropyrazino[2,1-

Property . c][1][2]oxazine
[1][2]oxazine ) .
dihydrochloride
Molecular Formula C7H14N20 C7H16CI2N20
Molecular Weight 142.20 g/mol 215.12 g/mol
Not explicitly reported, likely an )
Appearance ] ] ) Solid
oil or low-melting solid
CAS Number 1089759-42-1 (S-enantiomer) 1089280-14-7

Table 2: Proposed Reaction Conditions and Expected Outcomes
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Anticipat
Reactant Reagents Temperat . Expected .
Step Time ed Yield
S ISolvent ure Product
Range
tert-butyl 4-
1-Boc-
. . (2-
piperazine,
1. N- K2COs, hydroxyeth
] 2- 90°C 20 h _ _ 60-80%
Alkylation CHsCN yl)piperazin
Bromoetha
e-1-
nol
carboxylate
tert-butyl 4- 5
(2- o
2. (piperazin-
] hydroxyeth >95%
Deprotectio ) ) TFA, DCM 0°Cto RT 2h 1-
yl)piperazin (crude)
n yl)ethanol
e-1-
(TFA salt)
carboxylate
2- Octahydro 50-70%
3 (piperazi Narort hect ino[2,  (aft
. iperazin- °Cto razino[2, after
- PP BuOK, 1h > S
Cyclization  1- 60°C 1-c][1] purification
CHsCN _
yl)ethanol [2]oxazine )

Note: Yields are estimates based on similar reactions reported in the literature and may vary

depending on experimental conditions.

Visualizations

Synthesis Pathway
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Step 1: N-Alkylation

2-Bromoethanol

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

1-Boc-piperazine

TFA, DCM

2-(piperazin-1-yl)ethanol

Step 2: Deprotection & Cyclization

NaH or t-BUOK, CH3CN
Octahydropyrazino[2,1-c][1,4]oxazine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

Experimental Workflow
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Caption: General laboratory workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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